3'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone
Overview
Description
3’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C19H20O3S It is a derivative of propiophenone, featuring a thiomethyl group attached to the phenyl ring and a carboethoxy group at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzaldehyde derivative and ethyl acetoacetate.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate compound.
Thiomethylation: The intermediate compound is then subjected to thiomethylation using methylthiol in the presence of a catalyst like aluminum chloride.
Final Product Formation: The final product, 3’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboethoxy group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
3’-Carboethoxy-3-(4-methylphenyl)propiophenone: Similar structure but with a methyl group instead of a thiomethyl group.
3’-Carboethoxy-3-(4-chlorophenyl)propiophenone: Contains a chlorine atom instead of a thiomethyl group.
3’-Carboethoxy-3-(4-nitrophenyl)propiophenone: Features a nitro group in place of the thiomethyl group.
Uniqueness
The presence of the thiomethyl group in 3’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 3-[3-(4-methylsulfanylphenyl)propanoyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3S/c1-3-22-19(21)16-6-4-5-15(13-16)18(20)12-9-14-7-10-17(23-2)11-8-14/h4-8,10-11,13H,3,9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEAMUFMKGHQCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644368 | |
Record name | Ethyl 3-{3-[4-(methylsulfanyl)phenyl]propanoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-95-5 | |
Record name | Ethyl 3-{3-[4-(methylsulfanyl)phenyl]propanoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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